molecular formula C26H35F3N8O10S B10827446 cyclo(RGDyC) (trifluoroacetate salt)

cyclo(RGDyC) (trifluoroacetate salt)

Cat. No.: B10827446
M. Wt: 708.7 g/mol
InChI Key: AZBISXDKFNGVPV-ZSXFUQLHSA-N
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Description

Cyclo(RGDyC) (trifluoroacetate salt) is a cyclic pentapeptide that contains the alphaVbeta3 integrin-binding sequence arginine-glycine-aspartate (RGD). This compound has been utilized in various scientific research applications, particularly in targeting tumors and ocular neovasculature .

Preparation Methods

The synthesis of cyclo(RGDyC) involves the formation of a cyclic pentapeptide through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

Chemical Reactions Analysis

Cyclo(RGDyC) undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). .

Scientific Research Applications

Cyclo(RGDyC) has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of liposomes and nanoparticles for targeted drug delivery.

    Biology: Studied for its role in cell adhesion and migration due to its binding to integrins.

    Medicine: Investigated for its potential in cancer therapy, particularly in targeting tumor cells and neovasculature.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Cyclo(RGDyC) exerts its effects by binding to alphaVbeta3 integrins on the cell surface. This binding inhibits cell adhesion and migration, which is crucial in processes like tumor growth and angiogenesis. The molecular targets include integrins, and the pathways involved are related to cell signaling and regulation .

Comparison with Similar Compounds

Cyclo(RGDyC) is unique due to its specific cyclic structure and high affinity for alphaVbeta3 integrins. Similar compounds include:

Properties

Molecular Formula

C26H35F3N8O10S

Molecular Weight

708.7 g/mol

IUPAC Name

2-[(2S,5R,8R,11S)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H34N8O8S.C2HF3O2/c25-24(26)27-7-1-2-14-20(37)28-10-18(34)29-16(9-19(35)36)22(39)31-15(8-12-3-5-13(33)6-4-12)21(38)32-17(11-41)23(40)30-14;3-2(4,5)1(6)7/h3-6,14-17,33,41H,1-2,7-11H2,(H,28,37)(H,29,34)(H,30,40)(H,31,39)(H,32,38)(H,35,36)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1

InChI Key

AZBISXDKFNGVPV-ZSXFUQLHSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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